molecular formula C23H19N3O3 B11455021 8-(4-methoxyphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione

8-(4-methoxyphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione

Cat. No.: B11455021
M. Wt: 385.4 g/mol
InChI Key: WJWAXRYRACPLIH-UHFFFAOYSA-N
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Description

8-(4-methoxyphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Chemical Reactions Analysis

8-(4-methoxyphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine for bromination, sulfuric acid for nitration, and hydrogen chloride for cyclization . The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of isoquinoline derivatives typically yields 4-bromo-isoquinoline .

Mechanism of Action

The mechanism of action of 8-(4-methoxyphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound .

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

8-(4-methoxyphenyl)-2-phenyl-3,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline-1,6-dione

InChI

InChI=1S/C23H19N3O3/c1-29-17-9-7-14(8-10-17)15-11-18-19(20(27)12-15)13-24-22-21(18)23(28)26(25-22)16-5-3-2-4-6-16/h2-10,13,15H,11-12H2,1H3,(H,24,25)

InChI Key

WJWAXRYRACPLIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C4C(=NC=C3C(=O)C2)NN(C4=O)C5=CC=CC=C5

Origin of Product

United States

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